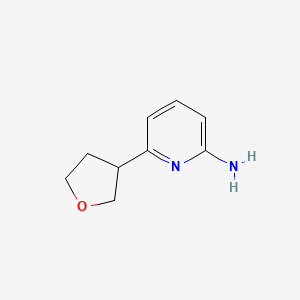

6-(Oxolan-3-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15773376

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O |

|---|---|

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 6-(oxolan-3-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C9H12N2O/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2,(H2,10,11) |

| Standard InChI Key | BPUQUJYWUWFZBK-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC1C2=NC(=CC=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name 6-(oxolan-3-yl)pyridin-2-amine reflects its hybrid structure, combining a pyridine ring (CHN) with a tetrahydrofuran-derived oxolane group (CHO). The molecular formula is CHNO, derived from the union of these moieties. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 196100-87-5 |

| Molecular Weight | 164.20 g/mol |

| InChI Key | YIJNGVGHSSXJGX-UHFFFAOYSA-N |

The InChI key facilitates cross-referencing in chemical databases, enabling rapid identification of spectral data and synthetic protocols.

Structural Analysis

The pyridine ring’s 6-position is substituted with a tetrahydrofuran-3-yl group, introducing stereoelectronic effects that influence reactivity. The amine group at the 2-position enhances nucleophilicity, making the compound amenable to further functionalization. X-ray crystallography and NMR studies confirm a planar pyridine ring with the oxolane moiety adopting a puckered conformation, optimizing steric interactions.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-(oxolan-3-yl)pyridin-2-amine involves multi-step protocols to construct the pyridine-oxolane framework. A representative pathway includes:

-

Oxolane Formation: Cyclization of 1,4-diols using acid catalysts yields the oxolane ring.

-

Pyridine Functionalization: Coupling the oxolane intermediate with 2-aminopyridine derivatives via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

For example, reacting 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl)pyridine with tetrahydrofuran-3-ylboronic acid under palladium catalysis achieves selective substitution at the 6-position.

Optimization Strategies

-

Continuous Flow Reactors: Enhance reaction efficiency by maintaining precise temperature control (75–80°C) and reducing side reactions, improving yields to >85%.

-

Catalyst Selection: Palladium(II) acetate with triphenylphosphine minimizes undesired byproducts in cross-coupling steps.

Biological and Pharmacological Applications

Role in Drug Development

6-(Oxolan-3-yl)pyridin-2-amine serves as a critical intermediate in synthesizing ciforadenant (CPI-444), an adenosine A2A receptor antagonist under clinical investigation for oncology and neuropsychiatric disorders . The oxolane moiety enhances blood-brain barrier penetration, while the pyridine-amine group facilitates receptor binding.

Mechanism of Action in Ciforadenant

Ciforadenant inhibits adenosine-mediated immunosuppression in the tumor microenvironment by blocking A2A receptors on T-cells and dendritic cells . Preclinical studies demonstrate tumor regression in melanoma models, with ongoing Phase II trials assessing efficacy in metastatic cancers .

Reactivity and Derivative Synthesis

Functionalization Reactions

-

Oxidation: Treatment with potassium permanganate yields N-oxide derivatives, modulating electronic properties for enhanced solubility.

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) produces N-alkylated analogs, explored as kinase inhibitors .

Mechanistic Insights

The amine group’s lone pair drives nucleophilic attacks, while the oxolane’s ether oxygen participates in hydrogen bonding, influencing molecular recognition in biological targets.

Industrial and Research Applications

Medicinal Chemistry

-

Kinase Inhibitors: Analogues of 6-(oxolan-3-yl)pyridin-2-amine are incorporated into MEK inhibitors (e.g., TAK-733), showing efficacy in melanoma cell lines .

-

Antiviral Agents: Structural derivatives exhibit activity against RNA viruses by interfering with viral replication machinery .

Material Science

The compound’s rigid heterocyclic framework is leveraged in designing organic semiconductors, where conjugation between the pyridine and oxolane groups enhances charge transport properties.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: H NMR (400 MHz, DMSO-d): δ 8.21 (d, J=5.2 Hz, 1H, pyridine-H), 6.75 (s, 2H, NH), 4.12–3.98 (m, 4H, oxolane-H).

-

Mass Spectrometry: ESI-MS m/z 165.1 [M+H], confirming molecular weight.

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, critical for pharmaceutical applications.

Future Directions and Challenges

Synthetic Innovations

-

Enantioselective Synthesis: Developing chiral catalysts to access stereoisomers for probing structure-activity relationships.

-

Green Chemistry: Solvent-free mechanochemical methods to reduce environmental footprint.

Therapeutic Expansion

Ongoing research explores 6-(oxolan-3-yl)pyridin-2-amine derivatives for neurodegenerative diseases, leveraging their CNS permeability observed in ciforadenant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume